molecular formula C11H15NO3 B13479865 1-(2-Amino-4,6-dimethoxyphenyl)-1-propanone CAS No. 124623-19-4

1-(2-Amino-4,6-dimethoxyphenyl)-1-propanone

Cat. No.: B13479865
CAS No.: 124623-19-4
M. Wt: 209.24 g/mol
InChI Key: FUUZJEIDNFPJAM-UHFFFAOYSA-N
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Description

1-(2-Amino-4,6-dimethoxyphenyl)-1-propanone is an organic compound with a unique structure that includes an amino group and two methoxy groups attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4,6-dimethoxyphenyl)-1-propanone typically involves the reaction of 2-amino-4,6-dimethoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4,6-dimethoxyphenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-4,6-dimethoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,6-dimethoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The propanone moiety may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-4,6-dimethoxyphenyl)-2-chloroethan-1-one
  • 2-Amino-4,6-dimethoxypyrimidine
  • 1-(2-Amino-4,6-dimethoxyphenyl)ethan-1-one

Uniqueness

1-(2-Amino-4,6-dimethoxyphenyl)-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

124623-19-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(2-amino-4,6-dimethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H15NO3/c1-4-9(13)11-8(12)5-7(14-2)6-10(11)15-3/h5-6H,4,12H2,1-3H3

InChI Key

FUUZJEIDNFPJAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1OC)OC)N

Origin of Product

United States

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